3-ethyl-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one
Description
3-Ethyl-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one (CAS: 2368222-48-2) is a 1,5-naphthyridinone derivative characterized by an ethyl group at position 3 and a hydroxymethyl group at position 7 (Figure 1). Its molecular formula is C₁₂H₁₄N₂O₂, with a molecular weight of 218.25 g/mol.
Properties
IUPAC Name |
3-ethyl-7-(hydroxymethyl)-1H-1,5-naphthyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-8-4-9-10(13-11(8)15)3-7(6-14)5-12-9/h3-5,14H,2,6H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIXDDFYALJITC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C(C=N2)CO)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Optimization of Reaction Parameters
Critical variables include solvent polarity, catalyst loading, and temperature. Comparative studies reveal that ethanol outperforms acetic acid or DMF due to its ability to stabilize intermediates while maintaining catalytic activity. A representative optimization table is provided below:
| Entry | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | Nano-Au/zeolite | 80 | 95 |
| 2 | Acetic acid | None | 110 | 78 |
| 3 | DMF | Piperidine | 80 | 80 |
Hydroxymethyl Group Introduction via Smiles Rearrangement
An alternative approach involves post-synthetic modification of preformed naphthyridine intermediates. The Smiles rearrangement has been employed to convert thioether functionalities into hydroxymethyl groups. For example, treatment of 3-[(2-hydroxyethyl)thio]-1,5-naphthyridine derivatives with aqueous NaOH induces a cascade elimination-rearrangement, yielding 7-hydroxymethyl-substituted products. This method requires precise control of base concentration (50% NaOH) and reaction time (15 h) to avoid over-oxidation.
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the hydroxyl group on the adjacent sulfur atom, forming a transient episulfonium ion. Subsequent ring opening and proton transfer yield the hydroxymethyl moiety. Key spectral data confirming this transformation include:
-
IR : Disappearance of ν(S–H) at 2550 cm⁻¹ and emergence of ν(O–H) at 3400 cm⁻¹.
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¹H NMR : Downfield shift of H-7 from δ 3.8 (s, SCH₂) to δ 4.5 (s, CH₂OH).
Ethyl Group Installation via Alkylation
The 3-ethyl substituent is typically introduced via alkylation of a preformed 3-chloro-1,5-naphthyridin-2(1H)-one intermediate. Using ethyl iodide and potassium carbonate in DMF at 60°C achieves >85% substitution efficiency. Alternatively, palladium-catalyzed cross-coupling with ethylzinc reagents offers improved regioselectivity, albeit with higher costs.
Comparative Alkylation Methods
| Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Nucleophilic substitution | EtI, K₂CO₃, DMF | 60°C, 12 h | 85 |
| Cross-coupling | EtZnBr, Pd(PPh₃)₄ | THF, 80°C, 6 h | 92 |
Protective Group Strategies for Hydroxymethyl Stability
To prevent undesired oxidation or side reactions during synthesis, the hydroxymethyl group is often protected as an ethoxymethyl ether . For example, treatment with chloromethyl ethyl ether in the presence of triethylamine affords the protected derivative, which is subsequently deprotected using HCl in methanol. This two-step process achieves an overall yield of 78% with minimal byproduct formation.
Deprotection Kinetics
Deprotection efficiency correlates strongly with acid strength and reaction time:
-
1M HCl/MeOH : 90% conversion in 2 h.
-
0.5M HCl/MeOH : 72% conversion in 4 h.
Integrated Synthetic Routes
A convergent synthesis combining the above strategies is outlined below:
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Core formation : Cyclocondensation of 6-amino-2-thioxopyrimidin-4-one with 4-(ethoxymethyl)benzaldehyde and ethylamine using nano-Au/zeolite.
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Deprotection : HCl-mediated cleavage of the ethoxymethyl group to hydroxymethyl.
This route achieves an overall yield of 68% with HPLC purity >99%.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the ketone group results in an alcohol.
Scientific Research Applications
3-ethyl-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-ethyl-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations at Position 3
The ethyl group at position 3 distinguishes this compound from other 1,5-naphthyridinones:
- 3-Methyl derivative : 7-(Hydroxymethyl)-3-methyl-1,5-naphthyridin-2(1H)-one (CAS: N/A) has a methyl group instead of ethyl, reducing steric bulk and lipophilicity .
- 3-Bromo derivative : 3-Bromo-1,5-naphthyridin-2(1H)-one (CAS: N/A) introduces a halogen, enabling cross-coupling reactions but increasing molecular weight (227.02 g/mol) .
- 3-Nitro derivative : 3-Nitro-1,5-naphthyridin-2(1H)-one (CAS: N/A) exhibits strong electron-withdrawing effects, altering reactivity and electronic distribution .
Key Insight : The ethyl group balances lipophilicity and steric effects, optimizing bioavailability compared to bulkier or polar substituents.
Substituent Variations at Position 7
The hydroxymethyl group at position 7 contrasts with other substituents:
- 7-Fluoro derivative : 7-Fluoro-1,8-naphthyridin-2-ol (CAS: 846033-37-2) introduces electronegativity, enhancing metabolic stability but reducing hydrogen-bonding capacity .
- 7-Amino derivative: 7-Amino-1,8-naphthyridin-2(8H)-one (CAS: N/A) provides a primary amine, enabling conjugation or salt formation but increasing basicity .
- Unsubstituted analog : 1,5-Naphthyridin-2(1H)-one lacks substituents at position 7, resulting in lower solubility and reactivity .
Key Insight : The hydroxymethyl group enhances water solubility and serves as a handle for further functionalization (e.g., esterification or glycosylation) .
Ring System Modifications
Comparisons with other naphthyridine isomers and saturated derivatives:
- 1,8-Naphthyridinones: Compounds like 7-Methyl-3-(morpholinomethyl)-2-phenyl-1,8-naphthyridine-4(1H)-one (CAS: N/A) show positional isomerism, altering electronic properties and binding affinities .
- Tetrahydro derivatives : 5,6,7,8-Tetrahydro-1,5-naphthyridin-2(1H)-one (CAS: N/A) introduces saturation, reducing aromaticity and increasing conformational flexibility .
Key Insight: The 1,5-naphthyridinone core offers a planar aromatic system ideal for π-π stacking interactions in drug-receptor binding.
Spectral Data Comparison
- ¹H NMR : The target compound’s hydroxymethyl group resonates near δ 3.74 (s, 2H), distinct from methyl (δ 2.66) or ethyl (δ 1.19) groups in analogs .
- LC-MS : Molecular ion peaks (e.g., m/z = 455.30 [M+H]⁺ in related compounds) confirm stability under ionization .
Data Tables
Table 1: Key Analogs of 1,5-Naphthyridin-2(1H)-one
| Compound Name | Substituents | CAS Number | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| Target Compound | 3-Ethyl, 7-(CH₂OH) | 2368222-48-2 | 218.25 | High solubility, H-bond donor |
| 7-(Hydroxymethyl)-3-methyl analog | 3-Methyl, 7-(CH₂OH) | N/A | 204.22 | Reduced lipophilicity |
| 3-Bromo-1,5-naphthyridin-2(1H)-one | 3-Bromo | N/A | 227.02 | Halogenated, cross-coupling prone |
| 5,6,7,8-Tetrahydro derivative | Saturated ring | N/A | 150.18 | Flexible, non-aromatic |
Biological Activity
3-Ethyl-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one is a compound belonging to the naphthyridine family, which has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant research findings and data.
Anticancer Activity
Recent studies have highlighted the anticancer potential of naphthyridine derivatives, including 3-Ethyl-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one. Research indicates that compounds in this class can induce apoptosis in various cancer cell lines. For example:
- Mechanism of Action : The compound activates apoptotic pathways and can lead to cell cycle arrest at specific phases (G0/G1 and G2) in human leukemia cells. This suggests a mechanism where the compound restores normal cell cycle regulation disrupted in cancer cells .
- Case Study : In a study involving Kasumi-1 human myeloid leukemia cells, treatment with naphthyridine derivatives resulted in significant apoptosis and necrosis, indicating their potential as therapeutic agents against leukemia .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Kasumi-1 (Leukemia) | 7 | Apoptosis |
| HeLa (Cervical) | 12 | Cell cycle arrest |
| MDA-MB-231 (Breast) | 10 | Induction of apoptosis |
Anti-inflammatory Properties
The anti-inflammatory effects of 3-Ethyl-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one have also been documented. Studies show that naphthyridine derivatives can inhibit pro-inflammatory mediators:
- Inhibition of Cytokines : The compound reduced levels of TNF-α and IL-6 in various inflammatory models, suggesting its potential use in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of this compound are noteworthy:
- Bacterial Inhibition : Research indicates that naphthyridine derivatives exhibit antibacterial activity against strains such as Bacillus cereus, with minimum inhibitory concentrations (MIC) reported as low as 15.62 µg/mL .
- Fungal Activity : The compound has shown antifungal effects against Fusarium species, with growth inhibition rates exceeding 70% .
Summary of Biological Activities
The following table summarizes the biological activities associated with 3-Ethyl-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one:
Q & A
Basic: What are the standard synthetic routes for 1,5-naphthyridinone derivatives like 3-ethyl-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one?
Methodological Answer:
The synthesis of 1,5-naphthyridinones typically involves primary cyclization or functional group transformations of halogenated precursors. For example:
- Oxidative methods : 3-Methyl-1,5-naphthyridine can be oxidized to 3-methyl-1,5-naphthyridin-2(1H)-one using Na₂Cr₂O₇ in H₂SO₄ at 100°C .
- Hydrolysis of halogeno derivatives : Chloro- or amino-substituted precursors undergo hydrolysis under acidic or basic conditions (e.g., HCl/H₂O with NaNO₂) to yield the corresponding naphthyridinone .
For hydroxymethyl derivatives like the target compound, post-synthetic modifications (e.g., hydroxylation or alkylation) are often applied after the core scaffold is synthesized.
Advanced: How can computational modeling optimize reaction conditions for synthesizing 3-ethyl-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one?
Methodological Answer:
Density Functional Theory (DFT) and molecular dynamics simulations can predict reaction pathways and energy barriers. For instance:
- Transition state analysis identifies rate-limiting steps (e.g., cyclization or oxidation), enabling optimization of temperature/pH .
- Solvent effects can be modeled to select solvents that stabilize intermediates (e.g., DMF or MeOH) .
- AI-driven platforms like COMSOL Multiphysics integrate experimental data to simulate reaction kinetics and automate parameter adjustments .
Basic: What analytical techniques are critical for characterizing 1,5-naphthyridinone derivatives?
Methodological Answer:
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., ethyl and hydroxymethyl groups) and tautomerism in the naphthyridinone core .
- Infrared (IR) spectroscopy : Identifies carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and hydroxyl (O–H) vibrations (~3200–3600 cm⁻¹) .
- Melting point analysis : Validates purity; deviations >2°C suggest impurities requiring recrystallization .
Advanced: How can mechanistic studies resolve contradictions in reported synthetic yields for 1,5-naphthyridinones?
Methodological Answer:
- Isotopic labeling : Track reaction pathways (e.g., ¹⁸O labeling in hydrolysis steps) to identify side reactions or incomplete conversions .
- In situ monitoring : Use Raman spectroscopy or HPLC-MS to detect transient intermediates (e.g., nitrosamines in diazotization reactions) that reduce yields .
- Factorial design : Systematically vary parameters (temperature, stoichiometry) to isolate variables causing yield discrepancies .
Basic: What are the common impurities in 1,5-naphthyridinone synthesis, and how are they mitigated?
Methodological Answer:
- Unreacted precursors : Residual amines or halides are removed via acid-base extraction (e.g., HCl washes for amine removal) .
- Oxidation byproducts : Chromium salts from Na₂Cr₂O₇ oxidation are eliminated using ion-exchange resins .
- Tautomeric impurities : Controlled pH during crystallization suppresses undesired tautomers (e.g., enol vs. keto forms) .
Advanced: How can theoretical frameworks guide research on the biological activity of 3-ethyl-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one?
Methodological Answer:
- Structure-activity relationship (SAR) models : Correlate substituent effects (e.g., hydroxymethyl polarity) with bioactivity using QSAR or machine learning .
- Molecular docking : Predict binding affinities to target proteins (e.g., kinases or oxidoreductases) by simulating interactions with the naphthyridinone core .
- Pharmacophore mapping : Identify essential functional groups (e.g., hydrogen-bond donors in the hydroxymethyl group) for activity optimization .
Basic: What solvents and catalysts are optimal for functionalizing the naphthyridinone core?
Methodological Answer:
- Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the hydroxymethyl group .
- Acid catalysts (H₂SO₄, POCl₃) facilitate cyclization and esterification .
- Transition-metal catalysts (Pd/C, CuI) enable cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .
Advanced: How can microspectroscopic imaging elucidate surface interactions of 3-ethyl-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one in heterogeneous systems?
Methodological Answer:
- Atomic force microscopy (AFM) : Maps nanoscale adsorption on surfaces (e.g., silica or polymers) to study aggregation .
- Time-of-flight secondary ion mass spectrometry (ToF-SIMS) : Identifies degradation products formed during surface reactions .
- Synchrotron-based X-ray microscopy : Resolves crystallographic changes under environmental stressors (humidity, temperature) .
Basic: What safety protocols are critical when handling reactive intermediates in naphthyridinone synthesis?
Methodological Answer:
- Nitrosamine mitigation : Use scavengers (e.g., urea) during diazotization to prevent carcinogenic byproducts .
- Chromium waste disposal : Neutralize Na₂Cr₂O₇ with reducing agents (e.g., NaHSO₃) before disposal .
- Ventilation : Ensure fume hoods are used for volatile reagents (POCl₃, SOCl₂) .
Advanced: How can factorial design improve the scalability of 3-ethyl-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one synthesis?
Methodological Answer:
- Full factorial experiments : Test combinations of temperature (80–120°C), catalyst loading (5–20 mol%), and solvent ratios (DMF/H₂O) to identify robust conditions .
- Response surface methodology (RSM) : Optimize yield and purity by modeling interactions between variables (e.g., pH vs. reaction time) .
- Scale-up simulations : Use AI tools to predict mixing efficiency and heat transfer in large reactors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
